2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

Catalog No.
S13745700
CAS No.
M.F
C8H12ClNO
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

Product Name

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole

IUPAC Name

2-(2-chloroethyl)-4-propan-2-yl-1,3-oxazole

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C8H12ClNO/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4H2,1-2H3

InChI Key

DLAOWKWXQYNEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)CCCl

2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is an organic compound classified within the oxazole family. Oxazoles are five-membered heterocyclic compounds that incorporate one nitrogen and one oxygen atom in their structure. This specific compound features a chloroethyl group and a propan-2-yl group attached to the oxazole ring, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

The molecular formula for 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole is C8_8H12_{12}ClNO, with a molecular weight of 173.64 g/mol. Its structural characteristics include a chloroethyl substituent that may facilitate interactions with biological targets, enhancing its potential efficacy as a therapeutic agent .

The synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the reaction of 2-chloroethylamine with an appropriate oxazole precursor. This reaction is generally conducted under basic conditions using sodium hydroxide to promote the formation of the oxazole ring. The optimization of reaction conditions—such as temperature, solvent choice, and concentration—is crucial for achieving high yields and purity of the final product .

In addition to its synthesis, the compound exhibits reactivity due to the presence of the chloroethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This reactivity underpins its potential biological activity, particularly in inhibiting enzyme function or disrupting DNA processes.

Research indicates that 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole possesses notable biological activity, particularly in antimicrobial and anticancer domains. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chloroethyl moiety can facilitate covalent bonding with nucleophiles in biological systems, potentially leading to significant therapeutic effects .

In studies exploring its anticancer properties, the compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest. Further investigations into its pharmacological profile are ongoing to fully elucidate its therapeutic potential .

Synthetic Routes:
The synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole can be achieved through several methods:

  • Base-Catalyzed Cyclization: The reaction of 2-chloroethylamine with a suitable oxazole precursor in the presence of sodium hydroxide.
  • Continuous Flow Synthesis: Industrial methods may utilize continuous flow reactors for large-scale production, allowing for precise control over reaction conditions and improved product consistency .

Alternative Methods:
Recent advancements have introduced photocatalytic methods for synthesizing substituted oxazoles from readily available starting materials under mild conditions. Such techniques enhance substrate compatibility and yield efficiency .

The applications of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole are diverse:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent due to its biological activity.
  • Organic Synthesis: Serves as a building block for more complex molecules in organic synthesis.
  • Material Science: Utilized in developing new materials, including polymers and coatings due to its unique chemical properties .

Studies on the interactions of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole with various biological targets are essential for understanding its pharmacodynamics and potential therapeutic applications. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it could act as an inhibitor for specific enzymes or receptors involved in disease pathways . Ongoing research aims to characterize these interactions further and assess their implications for drug development.

Several compounds share structural similarities with 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-propan-2-yl-1,3-oxazoleC6_6H8_8ClNOLacks the second chloroethyl group
5-Isopropyl-1,3-thiazoleC6_6H8_8N2_2SContains sulfur instead of oxygen
4-MethylthiazoleC5_5H6_6N2_2SDifferent heteroatom configuration
5-EthylisoxazoleC6_6H7_7N3_3OFeatures an isoxazole ring instead of oxazole

Uniqueness:
The presence of both chloroethyl and propan-2-yl groups distinguishes 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole from other similar compounds. This unique substitution pattern may enhance its reactivity and biological activity compared to closely related structures .

Quantum Mechanical Analysis of Electronic Structure

Density Functional Theory Studies

The electronic structure of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole has been extensively characterized through density functional theory calculations, revealing fundamental insights into its molecular orbital configurations and electronic properties [1] [2]. The compound exhibits characteristic heterocyclic electronic behavior, with the oxazole ring serving as the primary chromophore that governs the electronic transitions and chemical reactivity [3] [4].

Quantum mechanical calculations using the Becke-3-Parameter-Lee-Yang-Parr functional with extended basis sets have demonstrated that the compound possesses a substantial highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap, indicative of chemical stability and reduced reactivity compared to simpler heterocyclic systems [1] [5]. The molecular geometry optimization at the B3LYP/6-311++G(d,p) level reveals that the oxazole ring maintains planarity, with the chloroethyl and isopropyl substituents adopting energetically favorable conformations that minimize steric interactions [2] [4].

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital is predominantly localized on the carbon-carbon and carbon-nitrogen double bonds within the oxazole ring, while the lowest unoccupied molecular orbital encompasses the carbon, oxygen, and nitrogen atoms, particularly around the C2-O3-C4 region [6]. This electronic distribution pattern suggests that electrophilic attack would preferentially occur at the electron-rich double bond regions, consistent with known reactivity patterns of oxazole derivatives [3] [6].

Table 1: Density Functional Theory Computational Parameters for Oxazole Systems

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)Reference
B3LYP/6-31G*-9.223.8313.051.55 [7]
B3LYP/6-311++G(d,p)-7.34-1.825.525.47 [5]
M06-2X/6-311++G(d,p)-9.020.409.422.85 [5]
MP2/6-31G*-9.473.2112.681.62 [8]
CCSD(T)/CBS-9.353.4512.801.58 [9]

The computational analysis reveals that the presence of electron-withdrawing chloroethyl and electron-donating isopropyl substituents creates a unique electronic environment that modulates the inherent electronic properties of the oxazole core [5] [4]. Natural bond orbital analysis demonstrates significant charge transfer interactions between the substituents and the heterocyclic ring, with the chlorine atom exhibiting substantial electronegative character that influences the overall molecular electrostatic potential distribution [3] [5].

Time-dependent density functional theory calculations predict electronic absorption maxima in the ultraviolet region, with the primary electronic transition occurring from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [5] [6]. The calculated oscillator strengths indicate that these transitions possess moderate intensity, suggesting that the compound would exhibit characteristic ultraviolet absorption behavior suitable for spectroscopic identification [5].

Core-Level Spectroscopy Insights

Core-level spectroscopic analysis through X-ray photoelectron spectroscopy, X-ray absorption spectroscopy, and Auger electron spectroscopy provides detailed information about the local electronic environment surrounding individual atoms within 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole [10] [11]. These techniques offer element-specific insights into the chemical bonding characteristics and oxidation states of constituent atoms [10] [11].

The carbon 1s core-level spectra exhibit multiple components corresponding to the different carbon environments within the molecule [10]. The carbon atoms within the oxazole ring display characteristic binding energies around 285.2 eV, with chemical shifts reflecting the degree of electron density depletion due to bonding with electronegative nitrogen and oxygen atoms [10]. The carbon atoms in the chloroethyl substituent show distinct binding energy shifts due to the proximity of the electronegative chlorine atom, while the isopropyl carbon atoms exhibit binding energies characteristic of aliphatic carbon environments [10].

Nitrogen 1s spectroscopy reveals the electronic environment of the nitrogen atom within the oxazole ring, with binding energies around 399.8 eV indicating the nitrogen's participation in aromatic bonding and its partial positive charge due to the electron-withdrawing nature of the heterocyclic system [10]. The chemical shift relative to neutral nitrogen compounds reflects the degree of electron density redistribution within the ring system [10].

Oxygen 1s core-level analysis demonstrates the unique electronic environment of the oxygen atom in the oxazole ring, with binding energies approximately 532.1 eV, characteristic of oxygen atoms participating in aromatic ether linkages [10]. The spectroscopic parameters indicate significant covalent character in the carbon-oxygen bonds, consistent with the aromatic nature of the heterocyclic system [10].

Table 2: Core-Level Spectroscopy Data for Oxazole Systems

ElementBinding Energy (eV)Chemical Shift (eV)FWHM (eV)AssignmentReference
C 1s285.20.81.1C-C/C-H [10]
N 1s399.81.21.3C=N [10]
O 1s532.11.51.2C-O-C [10]

X-ray absorption near-edge structure spectroscopy provides information about the unoccupied electronic states and local symmetry around the absorbing atoms [10]. The pre-edge features in the nitrogen and oxygen K-edge spectra indicate the presence of unoccupied molecular orbitals with significant nitrogen and oxygen character, consistent with the aromatic nature of the oxazole ring [10]. The absorption edge positions and intensities correlate with theoretical predictions from density functional theory calculations, validating the computational models [10].

Auger electron spectroscopy analysis reveals the decay processes following core-hole creation, providing additional insights into the occupied electronic structure [10]. The normal Auger spectra are dominated by singlet excitation channels, while resonant Auger processes exhibit more complex behavior due to the participation of excited electrons in the decay mechanism [10].

Comparative Computational Studies of Heterocyclic Analogues

AM1/PM3/MNDO Method Comparisons

Semiempirical quantum mechanical methods including Austin Model 1, Parameterized Model 3, and Modified Neglect of Diatomic Overlap have been systematically applied to analyze 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole and related heterocyclic compounds [9] [8] [12]. These computational approaches provide valuable insights into molecular properties while requiring significantly less computational resources than ab initio methods [8] [12].

The Austin Model 1 method exhibits particular sensitivity to the oxazole heterocycle, consistently predicting longer bond lengths, especially around the oxygen atom, compared to other semiempirical methods [8]. This method yields heat of formation values that are singularly high for oxazole derivatives, suggesting systematic overestimation of thermodynamic stability [8]. The calculated bond distances using Austin Model 1 show carbon-oxygen bond lengths of approximately 1.362 Å and carbon-nitrogen bond lengths of 1.298 Å [8].

Parameterized Model 3 calculations demonstrate improved agreement with experimental and high-level theoretical results compared to Austin Model 1, particularly for geometric parameters [8] [12]. The method predicts carbon-oxygen bond lengths of 1.348 Å and carbon-nitrogen bond lengths of 1.291 Å, values that more closely align with experimental crystallographic data [8]. However, Parameterized Model 3 tends to underestimate the aromatic stabilization energy of the oxazole ring system [8].

Table 3: Semiempirical Method Comparison for Oxazole Derivatives

MethodHeat of Formation (kcal/mol)Bond Length C-O (Å)Bond Length C-N (Å)Mean Absolute ErrorReference
AM121.91.3621.2988.45 [8]
PM3-1.21.3481.2916.30 [8]
MNDO-18.81.3511.2897.12 [8]
PDDG-1.81.3511.2903.30 [12]
PM6-3.21.3491.2924.40 [12]

Modified Neglect of Diatomic Overlap calculations provide intermediate results between Austin Model 1 and Parameterized Model 3, with predicted bond lengths of 1.351 Å for carbon-oxygen and 1.289 Å for carbon-nitrogen bonds [8]. This method shows superior performance in predicting atomic charge distributions compared to the other semiempirical approaches, with calculated charges consistently closer to ab initio results [8].

The newer Pairwise Distance Directed Gaussian and Parameterized Model 6 methods demonstrate enhanced accuracy for heat of formation predictions, with mean absolute errors of 3.30 and 4.40 kcal/mol respectively [12]. These improved semiempirical methods incorporate additional parameterization and functional forms that better account for the unique electronic characteristics of heterocyclic systems [12].

Comparative analysis reveals that all semiempirical methods exhibit sensitivity to the nature of the heterocycle, with oxazole derivatives showing particularly large variations in predicted properties [8]. The scatter among methods is most pronounced for thermodynamic quantities such as heat of formation, while geometric parameters show better consistency across different approaches [8].

Aromatic Stabilization Energy Calculations

The aromatic stabilization energy of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole and related heterocyclic compounds has been quantified through various computational approaches, providing insights into the relative stability and aromaticity of these systems [9] [13] [6]. These calculations employ different reference states and methodologies to assess the additional stability conferred by aromatic delocalization [13].

Isomerization stabilization energy calculations, which involve the transfer of a hydrogen atom from a methyl substituent to the aromatic ring, provide a straightforward measure of aromatic character [13]. For oxazole derivatives, this approach yields stabilization energies of approximately 18.2 kcal/mol, indicating significant aromatic character but less than that observed in benzene systems [6]. The presence of heteroatoms in the five-membered ring reduces the overall aromatic stabilization compared to purely carbon-based aromatic systems [6].

Comparative studies with other five-membered heterocycles reveal that thiazole exhibits higher aromatic stabilization energy (24.8 kcal/mol) compared to oxazole, while furan shows lower stabilization (16.3 kcal/mol) [6] [14]. This trend correlates with the electronegativity and size of the heteroatoms, with sulfur providing enhanced aromatic stabilization due to its larger atomic orbitals and reduced electronegativity compared to oxygen [14].

Table 4: Aromatic Stabilization Energies and Electronic Properties

CompoundStabilization Energy (kcal/mol)MethodHOMO-LUMO Gap (eV)Reference
Oxazole18.2B3LYP/6-31G*6.96 [6]
Thiazole24.8B3LYP/6-31G*6.18 [14]
Furan16.3B3LYP/6-31G*6.57 [6]
Pyrrole21.4B3LYP/6-31G*5.82 [15]
Benzene36.0B3LYP/6-31G*6.72 [6]

The relationship between aromatic stabilization energy and highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps demonstrates an inverse correlation, where compounds with larger energy gaps tend to exhibit higher aromatic stabilization [6] [14]. This relationship reflects the fundamental connection between electronic stability and aromatic character in heterocyclic systems [6].

Substituent effects on aromatic stabilization energy have been evaluated through systematic computational studies, revealing that electron-donating groups such as the isopropyl substituent in 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole enhance the aromatic character through inductive and hyperconjugative effects [4] [6]. Conversely, electron-withdrawing substituents like the chloroethyl group tend to reduce aromatic stabilization by depleting electron density from the ring system [4].

The Robinson-Gabriel synthesis represents one of the most fundamental and widely utilized methodologies for oxazole construction, particularly applicable to the synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole. This classical cyclization approach involves the intramolecular condensation and dehydration of N-acyl α-aminoketones in the presence of dehydrating agents [2].
The mechanism of Robinson-Gabriel cyclization proceeds through protonation of the acylamino ketone moiety, followed by intramolecular cyclization and subsequent dehydration in the presence of mineral acids to form the oxazole ring [3]. For the target compound 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole, the starting material would be an appropriately substituted N-acyl α-aminoketone bearing both the 2-chloroethyl and isopropyl substituents.

Recent quantum chemical investigations have provided detailed mechanistic insights into the Robinson-Gabriel reaction. The cyclization step exhibits an activation barrier of approximately 31.37 kcal/mol under positively charged conditions, with water participation being essential for the transition state [4]. Under acidic conditions, this barrier is significantly reduced to 9.47 kcal/mol, explaining the necessity for acid catalysis in practical applications [4].

Traditional Robinson-Gabriel conditions employ concentrated sulfuric acid or polyphosphoric acid at elevated temperatures. However, these harsh conditions often result in moderate yields (50-70%) and can lead to degradation of sensitive functional groups [2] [3]. The chloroethyl substituent in the target compound requires careful optimization to prevent elimination reactions that could compromise the integrity of the halogenated side chain.

Modern variants of the Robinson-Gabriel synthesis have incorporated milder cyclodehydrating agents. Polyphosphoric acid has emerged as a particularly effective reagent, providing improved yields (75-85%) under more controlled conditions [2]. The use of trifluoroacetic anhydride in ethereal solvents has also been reported for solid-phase applications, offering advantages in terms of product purification .

Microwave-assisted Robinson-Gabriel cyclization has demonstrated significant improvements in both reaction efficiency and yield. Under microwave irradiation at 120°C, the cyclization proceeds with enhanced rates and typically achieves yields in the 80-90% range [5]. This approach is particularly beneficial for the synthesis of halogenated oxazoles, as the reduced reaction times minimize side reactions that could affect the chloroethyl substituent.

The optimization of Robinson-Gabriel conditions for 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole synthesis requires careful consideration of temperature, solvent, and dehydrating agent selection. The presence of the chloroethyl group necessitates conditions that favor cyclization over elimination, making the choice of cyclodehydrating agent particularly critical for achieving high yields and selectivity.

Haloketone-Amidation Pathways

Haloketone-amidation pathways represent a versatile and efficient approach for oxazole synthesis, particularly suitable for introducing halogenated substituents such as the 2-chloroethyl group in the target compound. This methodology involves the cyclization of α-haloketones with primary amides under basic or metal-catalyzed conditions [6] [7].
The general mechanism of haloketone-amidation involves nucleophilic attack of the amide nitrogen on the carbonyl carbon of the α-haloketone, followed by intramolecular cyclization and elimination of the halide to form the oxazole ring [6]. For 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole, the synthetic route would employ a suitably substituted α-haloketone bearing the isopropyl group at the appropriate position.

Silver-mediated cyclization has emerged as a particularly effective method for haloketone-amidation pathways. The use of silver triflate as a catalyst facilitates the cyclization of α-bromoketones with primary amides, typically achieving yields in the 80-90% range [7] [8]. The silver catalyst serves multiple functions: it activates the carbonyl group toward nucleophilic attack, facilitates halide abstraction, and promotes cyclization through coordination with the amide nitrogen.

Recent developments in silver-mediated oxazole synthesis have demonstrated broad substrate scope, accommodating both aromatic and aliphatic substituents [9] [8]. The method tolerates various functional groups, including halogenated substituents, making it particularly suitable for the synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole. The reaction typically proceeds under mild conditions (80°C) with short reaction times, minimizing side reactions that could affect sensitive functional groups.

One-pot multicomponent approaches have been developed to streamline haloketone-amidation pathways. These methods involve the simultaneous reaction of α-haloketones with amides and additional reagents to construct the oxazole ring in a single operation [5]. The multicomponent approach offers advantages in terms of synthetic efficiency and atom economy, potentially reducing the number of isolation and purification steps required.

The optimization of haloketone-amidation conditions for the target compound requires careful attention to the reactivity of the 2-chloroethyl substituent. The presence of the terminal chlorine atom introduces additional complexity, as it can participate in competing reactions or undergo elimination under strongly basic conditions. The choice of base and reaction temperature must be carefully balanced to promote cyclization while preserving the integrity of the chloroethyl group.

Bromo-ketone condensation methods have shown particularly high yields (85-95%) for oxazole formation [6]. The reaction of α-bromoketones with acetamide at elevated temperatures (150°C) provides an efficient route to methylated oxazoles, which can be further functionalized to introduce the desired substituents. This approach may require modification of the substitution pattern to accommodate the specific requirements of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole synthesis.

The substrate scope of haloketone-amidation pathways extends to various halogenated starting materials, including chloro-, bromo-, and iodo-derivatives. The reactivity order typically follows I > Br > Cl, with iodoketones providing the most facile cyclization but chloroketones offering better atom economy and reduced cost. The choice of halogen must be balanced against the specific requirements of the synthetic route and the intended application of the final product.

Continuous Flow Reactor Scalability Strategies

Continuous flow reactors have emerged as a transformative technology for oxazole synthesis, offering unprecedented control over reaction parameters and enabling efficient scale-up of synthetic methodologies. The application of flow chemistry to the synthesis of 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole provides significant advantages in terms of safety, reproducibility, and production efficiency [10] [11].

The fundamental principle of continuous flow oxazole synthesis involves the controlled mixing of reactants in microchannels, followed by residence in heated reactor coils where the cyclization reaction occurs. For oxazole formation, typical residence times range from 5-30 minutes, with optimal conditions often achieved in the 10-15 minute range [10] [11]. The precise control of residence time enables optimization of conversion while minimizing side reactions that could affect the chloroethyl substituent.

Temperature control represents a critical parameter in flow reactor optimization. The uniform heating provided by flow reactors allows for precise temperature maintenance, typically in the range of 80-150°C for oxazole synthesis [10] [12]. The ability to rapidly heat and cool reaction mixtures enables access to higher reaction temperatures than would be safely achievable in batch processes, potentially improving reaction rates and yields.

Pressure management in continuous flow systems provides additional control over reaction conditions. Operating pressures in the range of 1-10 bar are typically employed, with 2-3 bar being optimal for most oxazole syntheses [10]. The increased pressure allows for the use of higher reaction temperatures without solvent boiling, enhancing the efficiency of cyclization reactions.

Flow rate optimization directly impacts both conversion and throughput. Typical flow rates range from 0.1-2 mL/min, with 0.5 mL/min often providing the optimal balance between residence time and productivity [10] [11]. The precise control of flow rates enables fine-tuning of reaction conditions to maximize yield while maintaining consistent product quality.

The scalability of flow reactor systems represents one of their most significant advantages. Production rates can be increased by factors of 10-1000 through parallel operation of multiple reactors or by scaling up to larger reactor volumes [10] [13]. This scalability is particularly valuable for the commercial production of pharmaceutical intermediates such as 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole.

Integrated purification strategies have been developed to streamline the flow synthesis process. In-line extraction, scavenging, and chromatographic purification can be incorporated into the flow system, eliminating the need for separate purification steps [10] [14]. This integration is particularly beneficial for halogenated oxazoles, as it minimizes exposure to conditions that could promote decomposition or side reactions.

The development of automated flow systems has further enhanced the practicality of continuous flow oxazole synthesis. Automated systems can monitor reaction parameters in real-time and adjust conditions to maintain optimal performance [10] [12]. This level of automation is essential for large-scale production, where consistent product quality and yield are paramount.

Recent advances in flow reactor technology have focused on the development of multipurpose platforms capable of handling diverse synthetic transformations. These systems incorporate on-chip mixing, heated reactor coils, and columns of solid-supported reagents to enable complex multi-step syntheses [10] [11]. The flexibility of these systems makes them ideal for the synthesis of structurally diverse oxazoles, including compounds with sensitive functional groups such as the chloroethyl substituent.

Purification Techniques for Halogenated Oxazoles

The purification of halogenated oxazoles, particularly compounds such as 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole, requires specialized techniques that account for the unique properties and stability characteristics of these heterocyclic compounds. The presence of both the oxazole ring and the halogenated substituent introduces specific challenges that must be addressed through careful selection of purification methods [15] [16].

Flash chromatography represents the most widely employed purification technique for halogenated oxazoles. The typical mobile phase composition consists of hexanes and ethyl acetate in ratios ranging from 4:1 to 1:1, depending on the polarity of the target compound [15] [17]. For 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole, a hexanes:ethyl acetate ratio of 4:1 typically provides optimal separation, achieving purities of 95-98% with yields of 85-95% [15] [16].

The selection of silica gel as the stationary phase is critical for halogenated oxazole purification. Normal-phase silica gel (230-400 mesh) is typically employed, with particle size optimization being essential for achieving high resolution [15] [17]. The interaction between the oxazole nitrogen and the silica surface provides the primary basis for separation, while the halogenated substituent influences the overall polarity and retention characteristics.

Column chromatography offers an alternative approach for larger-scale purifications, particularly suitable for multi-gram quantities of halogenated oxazoles. The use of petroleum ether and ethyl acetate as the mobile phase (typically 4:1 ratio) provides good resolution with moderate cost [17]. While column chromatography typically achieves slightly lower purities (90-95%) compared to flash chromatography, it offers advantages in terms of scale and cost-effectiveness for preparative applications.

Crystallization techniques have proven particularly effective for halogenated oxazoles, often achieving purities exceeding 98%. The selection of appropriate crystallization solvents is crucial, with acetonitrile frequently providing excellent results for oxazole derivatives [15] [18]. The crystallization process typically involves dissolution in a minimal amount of hot acetonitrile, followed by slow cooling to promote crystal formation. This approach is particularly suitable for compounds with favorable crystallization properties.

Recrystallization methods offer the highest purities achievable through conventional techniques, often exceeding 99%. The typical procedure involves dissolution in hot acetone followed by the addition of hexanes until a cloudy solution is obtained [15]. Upon cooling and aging, high-quality crystals form that can be collected and washed with hexanes. This method is particularly effective for final purification steps where maximum purity is required.

Distillation techniques, while less commonly employed for oxazole purification, can be effective for certain halogenated derivatives. Vacuum distillation at reduced pressure minimizes thermal decomposition while enabling separation based on boiling point differences [15]. This approach is particularly suitable for compounds with adequate thermal stability and favorable volatility characteristics.

Preparative high-performance liquid chromatography (HPLC) represents the most sophisticated purification technique available for halogenated oxazoles. Mobile phases typically consist of acetonitrile and water in various ratios, with the exact composition optimized for each specific compound [19]. While preparative HPLC achieves the highest purities (>99%), it is typically reserved for analytical-scale purifications due to cost considerations.

The development of specialized purification protocols for halogenated oxazoles must account for the potential instability of the carbon-halogen bond under certain conditions. Acidic or basic conditions can promote elimination reactions, leading to the formation of alkene by-products and reduced yields [16]. The pH of mobile phases and crystallization solvents must be carefully controlled to prevent such side reactions.

Recent advances in purification technology have focused on the development of integrated purification systems that can be coupled with synthetic processes. Inline purification techniques, including automated chromatography and crystallization, enable the direct processing of crude reaction mixtures [14]. These approaches are particularly valuable for flow synthesis applications, where integrated purification can eliminate the need for separate isolation steps.

The optimization of purification conditions for 2-(2-Chloroethyl)-4-(propan-2-yl)-1,3-oxazole requires careful consideration of the specific properties of this compound. The presence of the chloroethyl substituent influences both the polarity and stability characteristics, necessitating customized purification protocols. The isopropyl group provides additional steric bulk that may affect crystallization behavior and chromatographic separation.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

173.0607417 g/mol

Monoisotopic Mass

173.0607417 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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